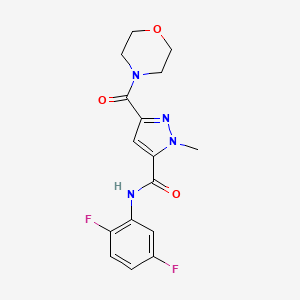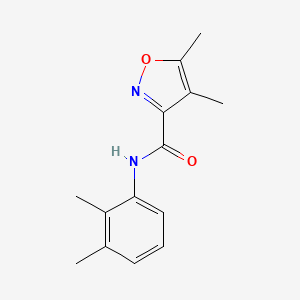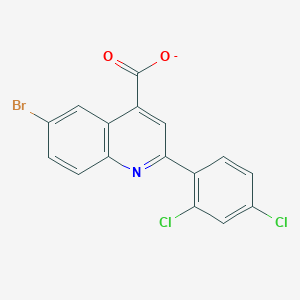
N-(2,5-difluorophenyl)-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-DIFLUOROPHENYL)-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyrazole ring substituted with a difluorophenyl group, a morpholinocarbonyl group, and a carboxamide group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
The synthesis of N-(2,5-DIFLUOROPHENYL)-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the difluorophenyl group: This step involves the reaction of the pyrazole intermediate with a difluorophenyl halide in the presence of a base, such as potassium carbonate, to form the desired difluorophenyl-substituted pyrazole.
Attachment of the morpholinocarbonyl group: This can be done by reacting the difluorophenyl-substituted pyrazole with morpholine and a suitable carbonylating agent, such as phosgene or triphosgene.
Formation of the carboxamide group: The final step involves the reaction of the intermediate with an appropriate amine or ammonia to form the carboxamide group.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.
Chemical Reactions Analysis
N-(2,5-DIFLUOROPHENYL)-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
N-(2,5-DIFLUOROPHENYL)-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory, anticancer, and antimicrobial drugs.
Biological Research: It is used as a tool compound to study various biological processes and pathways, including enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers and coatings.
Chemical Biology: It is used in chemical biology research to probe the function of specific proteins and enzymes, as well as to develop chemical probes for imaging and diagnostic applications.
Mechanism of Action
The mechanism of action of N-(2,5-DIFLUOROPHENYL)-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting downstream biological processes. In the case of receptor binding, the compound can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
N-(2,5-DIFLUOROPHENYL)-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with similar compounds, such as:
N-(2,5-DIFLUOROPHENYL)-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-4-CARBOXAMIDE: This compound has a similar structure but differs in the position of the carboxamide group, which can lead to different chemical and biological properties.
N-(2,5-DIFLUOROPHENYL)-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-3-CARBOXAMIDE: Another structural isomer with the carboxamide group at a different position, affecting its reactivity and interactions with molecular targets.
N-(2,5-DIFLUOROPHENYL)-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-SULFONAMIDE:
The uniqueness of N-(2,5-DIFLUOROPHENYL)-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16F2N4O3 |
|---|---|
Molecular Weight |
350.32 g/mol |
IUPAC Name |
N-(2,5-difluorophenyl)-2-methyl-5-(morpholine-4-carbonyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H16F2N4O3/c1-21-14(15(23)19-12-8-10(17)2-3-11(12)18)9-13(20-21)16(24)22-4-6-25-7-5-22/h2-3,8-9H,4-7H2,1H3,(H,19,23) |
InChI Key |
BJORPSDJTNUWJD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)N2CCOCC2)C(=O)NC3=C(C=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B10953329.png)
![ethyl 6-amino-4-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B10953341.png)

![Methyl 3-{[(4-fluorophenoxy)acetyl]amino}-4-[hydroxy(methoxy)methyl]benzoate](/img/structure/B10953356.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-ethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10953363.png)
![2-amino-4-{5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B10953372.png)

![N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10953376.png)
![4-[(4-chlorophenoxy)methyl]-N-(4-fluorobenzyl)benzamide](/img/structure/B10953377.png)
![7-(difluoromethyl)-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-yl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10953378.png)
![N-cyclohexyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10953382.png)
![3-[(4Z)-4-(4-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B10953397.png)
![5-{[(6-bromonaphthalen-2-yl)oxy]methyl}-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10953414.png)

